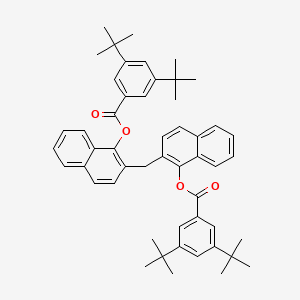![molecular formula C20H33N3O B6133483 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as MBPEP and is a member of the piperazine family of compounds. MBPEP has been studied extensively for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders.
作用机制
The mechanism of action of MBPEP involves its ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, MBPEP has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This modulation of receptor activity can lead to changes in the release of neurotransmitters and ultimately affect the function of neural circuits in the brain.
Biochemical and Physiological Effects:
MBPEP has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include changes in the release of neurotransmitters such as dopamine and serotonin, as well as alterations in the activity of neural circuits in the brain. MBPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
MBPEP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for investigating the function of these receptors in the brain. Additionally, MBPEP has a relatively long half-life, which allows for sustained receptor modulation over an extended period of time.
One limitation of MBPEP for lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental paradigms. Additionally, MBPEP has not yet been extensively studied in humans, which limits its potential translational value.
未来方向
There are several potential future directions for research on MBPEP. One area of interest is the potential use of MBPEP as a treatment for schizophrenia. Preclinical studies have shown that MBPEP can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. Further research is needed to determine whether these effects translate to humans.
Another potential future direction for research on MBPEP is its use as a treatment for depression and anxiety. Preclinical studies have shown that MBPEP has anxiolytic and antidepressant-like effects in animal models. Further research is needed to determine whether these effects translate to humans and whether MBPEP could be a viable treatment option for these disorders.
Conclusion:
In conclusion, 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MBPEP has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine the full extent of MBPEP's therapeutic potential and its potential translational value.
合成方法
The synthesis of MBPEP involves a multi-step process that requires specialized knowledge and equipment. The most commonly used method for synthesizing MBPEP involves the reaction of 4-methylbenzyl chloride with 1-methyl-4-piperidinyl-2-piperazinecarboxamide, followed by the addition of ethanol to form MBPEP. This synthesis method has been optimized over time to improve the yield and purity of the final product.
科学研究应用
MBPEP has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This modulation has led to investigations into the potential use of MBPEP as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
属性
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17-3-5-18(6-4-17)15-22-12-13-23(20(16-22)9-14-24)19-7-10-21(2)11-8-19/h3-6,19-20,24H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTPUKZQZTTWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)
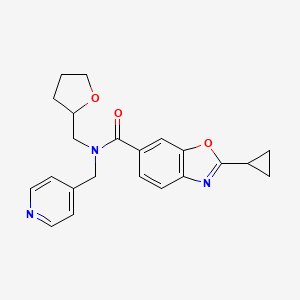
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
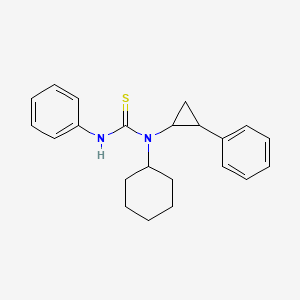
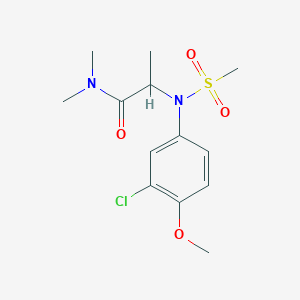

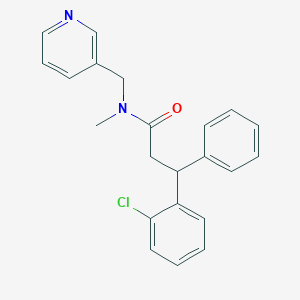
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
